Tetraethyl ethylenetetracarboxylate

Description

The exact mass of the compound Tetraethyl ethylenetetracarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraethyl ethylenetetracarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethyl ethylenetetracarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

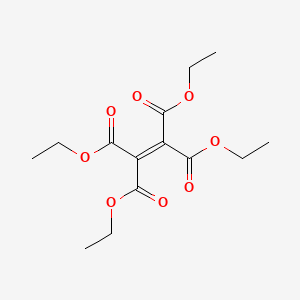

Structure

3D Structure

Properties

IUPAC Name |

tetraethyl ethene-1,1,2,2-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-5-19-11(15)9(12(16)20-6-2)10(13(17)21-7-3)14(18)22-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHFWCBVJOQIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210743 | |

| Record name | Tetraethyl ethylenetetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6174-95-4 | |

| Record name | 1,1,2,2-Tetraethyl 1,1,2,2-ethenetetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl ethylenetetracarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracarbethoxyethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl ethylenetetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl ethylenetetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL ETHYLENETETRACARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4Q32RG79L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetraethyl ethylenetetracarboxylate?

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetraethyl Ethylenetetracarboxylate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences. This document delves into the compound's structural and physicochemical characteristics, spectroscopic profile, and predicted reactivity. Furthermore, it outlines a plausible synthetic route and analytical methodologies for its characterization, grounded in established chemical principles.

Introduction

Tetraethyl ethylenetetracarboxylate, with the CAS number 6174-95-4, is a tetra-substituted unsaturated ester. Its molecular structure, featuring a carbon-carbon double bond heavily substituted with electron-withdrawing carboxylate groups, imparts unique chemical characteristics that make it a subject of interest in organic synthesis and materials science. This guide aims to consolidate the available technical data on this compound, offering insights into its properties and potential applications.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound lies in its structure and nomenclature.

IUPAC Name: tetraethyl ethene-1,1,2,2-tetracarboxylate[1]

Synonyms: Tetracarbethoxyethylene, Tetraethyl ethenetetracarboxylate, Ethenetetracarboxylic acid, tetraethyl ester, Tetrakis(ethoxycarbonyl)ethylene[1]

CAS Number: 6174-95-4[1]

Molecular Formula: C14H20O8[1]

Molecular Weight: 316.30 g/mol [1]

Canonical SMILES: CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC[1]

InChI Key: IYHFWCBVJOQIIT-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state and behavior of a compound under various conditions are critical for its handling, application, and purification.

| Property | Value | Source |

| Melting Point | 54-56 °C | ChemicalBook |

| Boiling Point | Not readily available | - |

| Solubility | Not explicitly documented; predicted to be soluble in many common organic solvents. | - |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

Spectroscopic and Analytical Characterization

The elucidation of a molecule's structure and purity relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show a triplet-quartet pattern characteristic of the ethyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

-

13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the olefinic carbons of the double bond, and the carbons of the ethyl groups. The chemical shifts of the olefinic carbons will be significantly downfield due to the deshielding effect of the four ester groups.

Infrared (IR) Spectroscopy

The IR spectrum of Tetraethyl ethylenetetracarboxylate is characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically in the range of 1720-1740 cm-1. The C=C double bond stretch might be weak or absent due to the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M+) and characteristic fragmentation patterns involving the loss of ethoxy and carbonyl groups.

Chemical Properties and Reactivity

The reactivity of Tetraethyl ethylenetetracarboxylate is primarily dictated by its electron-deficient carbon-carbon double bond and the four ester functionalities.

Reactivity of the Alkene

The double bond is highly electron-poor due to the strong electron-withdrawing effect of the four carboxylate groups. This makes it susceptible to nucleophilic attack rather than electrophilic addition, which is typical for electron-rich alkenes[2].

-

Michael Addition: It is expected to be an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles such as enolates, amines, and thiols.

-

Cycloaddition Reactions: As an electron-deficient dienophile, it is a prime candidate for Diels-Alder reactions with electron-rich dienes[3]. It can also participate in other cycloaddition reactions, such as [2+2] cycloadditions with electron-rich alkenes[4][5].

Reactivity of the Ester Groups

The four ester groups can undergo reactions typical of esters, most notably hydrolysis.

-

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid, ethylenetetracarboxylic acid, under either acidic or basic conditions[6][7][8][9]. Basic hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is an equilibrium process[9].

Caption: Fig. 1: Hydrolysis of Tetraethyl Ethylenetetracarboxylate.

Synthesis

Proposed Synthetic Pathway

The reaction likely proceeds through an initial formation of diethyl iodomalonate, followed by a coupling reaction.

Caption: Fig. 2: Proposed synthesis of Tetraethyl Ethylenetetracarboxylate.

Generalized Experimental Protocol

This is a generalized protocol based on similar reactions and should be optimized for safety and yield.

-

Reaction Setup: A solution of diethyl dibromomalonate in a suitable aprotic solvent (e.g., acetone, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Sodium iodide is added to the solution. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Conclusion

Tetraethyl ethylenetetracarboxylate is a functionally rich molecule with distinct physical and chemical properties. Its electron-deficient nature makes it a valuable synthon for a variety of chemical transformations, particularly in the realm of conjugate additions and cycloaddition reactions. While some of its physical properties are not extensively documented, this guide provides a solid foundation of its known characteristics and predictable reactivity, which should aid researchers in its application and further study.

References

-

Wikipedia. Ethylenetetracarboxylic acid. [Link]

-

PubChem. Tetraethyl ethylenetetracarboxylate. [Link]

-

Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

-

ACS Publications. Electrochemical Cycloaddition Reactions of Alkene Radical Cations: A Route toward Cyclopropanes and Cyclobutanes. [Link]

-

PrepChem.com. Synthesis of tetraethyl ethane-1,1,-2,2,-tetracarboxylate. [Link]

-

ACS Publications. Copper-Catalyzed Electrophilic Carbofunctionalization of Alkynes to Highly Functionalized Tetrasubstituted Alkenes. [Link]

-

Chemguide. Hydrolysis of esters. [Link]

-

NIH National Library of Medicine. Synthesis of Tetrasubstituted Alkenes by Tandem Metallacycle Formation/Cross-Electrophile Coupling. [Link]

-

YouTube. mechanism of ester hydrolysis. [Link]

-

Beilstein Journals. Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

-

ResearchGate. Crossed [2+2] cycloaddition of styrenes with electron-deficient alkenes Reaction conditions. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

NIH National Library of Medicine. Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. [Link]

-

ACS Publications. Synthesis of Tetrasubstituted Alkenes by Tandem Metallacycle Formation/Cross-Electrophile Coupling. [Link]

-

YouTube. Making Tetraethyl Lead. [Link]

-

Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

Sources

- 1. Tetraethyl ethylenetetracarboxylate | C14H20O8 | CID 80313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylenetetracarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Historical Synthesis of Tetraethyl Ethylenetetracarboxylate

Abstract

This technical guide provides an in-depth exploration of the historical synthesis methods for Tetraethyl Ethylenetetracarboxylate, a valuable reagent in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemical principles and experimental protocols that underpin the preparation of this tetra-substituted ethylene derivative. By examining the seminal work of Arthur Michael and subsequent plausible transformations, this guide offers a comprehensive understanding of the historical synthetic routes, emphasizing the causal relationships behind experimental choices and ensuring scientific integrity through detailed, self-validating protocols.

Introduction: The Significance of a Highly Functionalized Alkene

Tetraethyl ethylenetetracarboxylate, also known as tetracarbethoxyethylene, is a poly-functionalized alkene that has served as a versatile building block in organic synthesis.[1] Its electron-deficient double bond, flanked by four ester groups, makes it an excellent Michael acceptor and a precursor for a variety of complex molecular architectures. Understanding its historical synthesis provides valuable context for the evolution of synthetic methodologies and the enduring principles of organic chemistry.

The most logical and historically documented approach to the synthesis of tetraethyl ethylenetetracarboxylate involves a two-stage process:

-

Formation of the Saturated Precursor: The synthesis of tetraethyl 1,1,2,2-ethanetetracarboxylate through the now-famous Michael addition reaction.

-

Introduction of Unsaturation: The subsequent dehydrogenation of the saturated tetraester to yield the target ethylene derivative.

This guide will detail the historical methodologies for each of these critical stages.

The Michael Addition: Assembling the Carbon Skeleton

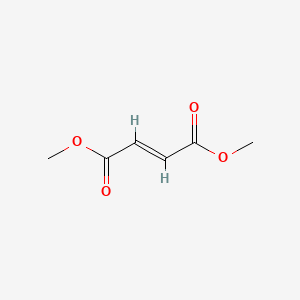

The cornerstone of the synthesis of the saturated precursor, tetraethyl 1,1,2,2-ethanetetracarboxylate, is the Michael addition reaction, a method pioneered by Arthur Michael in 1887.[2][3][4] This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of diethyl malonate, to an α,β-unsaturated carbonyl compound, diethyl fumarate.[5][6] The driving force for this reaction is the formation of a new, stable carbon-carbon single bond at the expense of a pi bond.[7]

Underlying Principles and Mechanistic Rationale

The acidity of the α-hydrogens of diethyl malonate allows for their facile removal by a base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as the nucleophile, attacking the electron-deficient β-carbon of diethyl fumarate. The resulting intermediate is then protonated to yield the final saturated tetraester. The choice of sodium ethoxide as the base is logical, as it is readily prepared from sodium and ethanol and minimizes the risk of transesterification.

Visualizing the Michael Addition

Caption: The Michael Addition of Diethyl Malonate to Diethyl Fumarate.

Historical Experimental Protocol: Synthesis of Tetraethyl 1,1,2,2-Ethanetetracarboxylate

This protocol is a representation of the likely procedure used in the late 19th century, based on the principles outlined by Arthur Michael.

Step 1: Preparation of Sodium Ethoxide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place clean sodium metal (1 equivalent) in absolute ethanol.

-

Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

Step 2: Formation of the Malonate Enolate

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. A gentle exotherm may be observed. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.[8]

Step 3: Michael Addition

-

To the stirred suspension of the malonate enolate, add diethyl fumarate (1 equivalent) dropwise.

-

After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

Step 4: Workup and Isolation

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude tetraethyl 1,1,2,2-ethanetetracarboxylate by recrystallization from ethanol or by distillation under reduced pressure. The pure product is a white crystalline solid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₂O₈ | [7] |

| Molecular Weight | 318.32 g/mol | [7] |

| Melting Point | 73-76 °C | [7] |

| Appearance | White crystalline solid |

From Saturated Precursor to Unsaturated Product: The Dehydrogenation Step

While the direct dehydrogenation of tetraethyl 1,1,2,2-ethanetetracarboxylate is not well-documented in early literature, a plausible and historically consistent method involves a two-step sequence: radical bromination followed by dehydrobromination. This approach leverages the principles of radical chemistry and elimination reactions that were being actively explored in the late 19th and early 20th centuries.

Rationale for a Two-Step Approach

Directly removing two hydrogens from the central C-C bond of the sterically hindered and electron-rich tetraester is challenging. A more controlled approach involves the introduction of a good leaving group, such as bromine, followed by its elimination to form the double bond. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) for allylic and benzylic bromination, provides a conceptual basis for the radical-initiated bromination of the tetraester at the activated C-H positions.[4]

Visualizing the Dehydrogenation Workflow

Caption: Proposed two-step dehydrogenation of the saturated tetraester.

Plausible Historical Experimental Protocol

Step 1: Radical Bromination

-

In a round-bottom flask fitted with a reflux condenser and a means for irradiation (e.g., a sunlamp or an incandescent light bulb to provide initiating energy), dissolve tetraethyl 1,1,2,2-ethanetetracarboxylate (1 equivalent) in a dry, inert solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1 equivalent) and a radical initiator (e.g., a small amount of benzoyl peroxide).

-

Heat the mixture to reflux while irradiating. The reaction progress can be monitored by the consumption of the denser NBS, which will be replaced by the lighter succinimide.

-

After the reaction is complete (typically a few hours), cool the mixture and filter off the succinimide.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude bromo-intermediate.

Step 2: Dehydrobromination

-

Dissolve the crude bromo-intermediate in a suitable solvent such as ethanol or diethyl ether.

-

Add a base (e.g., potassium hydroxide or sodium ethoxide) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction for the formation of a precipitate (the inorganic bromide salt).

-

Once the reaction is complete, filter off the salt and wash it with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude tetraethyl ethylenetetracarboxylate by distillation under high vacuum or by recrystallization from a suitable solvent.

Quantitative Data Summary of the Final Product

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₈ | [9][10] |

| Molecular Weight | 316.30 g/mol | [9][10] |

| CAS Number | 6174-95-4 | [9][10] |

| Appearance | Colorless liquid or low-melting solid |

Conclusion: A Legacy of Synthetic Innovation

The historical synthesis of tetraethyl ethylenetetracarboxylate is a testament to the ingenuity of early organic chemists. The application of the Michael addition to construct the carbon framework of the saturated precursor laid the groundwork for one of the most fundamental carbon-carbon bond-forming reactions in modern organic synthesis. While the direct historical account of the subsequent dehydrogenation is less clear, the proposed two-step bromination-elimination sequence represents a scientifically sound and historically plausible pathway. This exploration not only provides practical insights into the synthesis of a valuable chemical intermediate but also highlights the logical and systematic evolution of synthetic organic chemistry.

References

-

PubChem. Tetraethyl ethylenetetracarboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Michael addition. [Link]

-

PrepChem. Synthesis of tetraethyl ethane-1,1,-2,2,-tetracarboxylate. [Link]

-

PubChem. 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate. National Center for Biotechnology Information. [Link]

-

Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

BYJU'S. Michael Addition Mechanism. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

Wikipedia. Arthur Michael. [Link]

-

Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

Organic Syntheses. ethyl propane-1,1,2,3-tetracarboxylate. [Link]

-

Takemura, K. H., & Tuma, D. J. (1968). Reaction of Diethyl Bromomalonate with Sodium Diethyl Phosphite. The Journal of Organic Chemistry, 33(11), 4263-4264. [Link]

-

NIST. 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester. NIST Chemistry WebBook. [Link]

-

Chem-Station. Michael Addition. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

PubChem. 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

NIST. Tetraethyl ethylenetetracarboxylate. NIST Chemistry WebBook. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Ethane - Wikipedia [en.wikipedia.org]

- 6. Tetraethyl ethylenetetracarboxylate | C14H20O8 | CID 80313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zeolite catalysts for non-oxidative ethane dehydrogenation to ethylene - EES Catalysis (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Tetraethyl ethylenetetracarboxylate [webbook.nist.gov]

An In-Depth Technical Guide to the Key Reactive Sites of Tetraethyl Ethylenetetracarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl ethylenetetracarboxylate, with the chemical formula C₁₄H₂₀O₈, is a symmetrically substituted, electron-deficient alkene.[1][2][3][4] Its structure is characterized by a central carbon-carbon double bond to which four electron-withdrawing tetraethyl carboxylate groups are attached. This electronic feature is the primary determinant of its reactivity, rendering the molecule a potent electrophile and a versatile building block in organic synthesis. This guide provides a comprehensive overview of the key reactive sites of Tetraethyl ethylenetetracarboxylate, detailing the underlying principles of its reactivity and providing practical insights for its application in research and development.

Molecular Structure and Electronic Properties

The core of Tetraethyl ethylenetetracarboxylate's reactivity lies in its electronic structure. The four ester functionalities act as powerful electron-withdrawing groups, polarizing the electron density of the C=C double bond. This creates a significant electron deficiency on the alkene carbons, making them highly susceptible to nucleophilic attack.

Key Structural Features:

-

IUPAC Name: Tetraethyl ethene-1,1,2,2-tetracarboxylate[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₈ | [1][2][3][4] |

| Molecular Weight | 316.30 g/mol | [1][2] |

| IUPAC Name | Tetraethyl ethene-1,1,2,2-tetracarboxylate | [1] |

| CAS Number | 6174-95-4 | [1][2][3][4] |

Primary Reactive Sites and Key Reactions

The electron-deficient nature of the central double bond and the presence of four ester groups define the primary reactive sites of Tetraethyl ethylenetetracarboxylate. These are the electrophilic alkene carbons and the electrophilic carbonyl carbons of the ester groups.

The Electrophilic C=C Double Bond: A Potent Michael Acceptor

The most significant reactive site on the Tetraethyl ethylenetetracarboxylate molecule is the electron-poor carbon-carbon double bond. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.

The Michael addition is a thermodynamically controlled 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the case of Tetraethyl ethylenetetracarboxylate, the nucleophile attacks one of the alkene carbons, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Reaction Mechanism: The general mechanism involves the attack of a nucleophile on one of the β-carbons of the double bond, followed by protonation to yield the adduct.

Figure 1: Generalized mechanism of Michael Addition to Tetraethyl ethylenetetracarboxylate.

Common Nucleophiles (Michael Donors):

-

Soft Carbon Nucleophiles: Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), enamines, and organocuprates are effective Michael donors.

-

Heteroatom Nucleophiles: Amines, thiols, and phosphines can also add in a Michael fashion.

Experimental Protocol: Thia-Michael Addition of Thiourea

This protocol describes the addition of a sulfur nucleophile to Tetraethyl ethylenetetracarboxylate.

Materials:

-

Tetraethyl ethylenetetracarboxylate

-

Thiourea

-

Sodium carbonate (Na₂CO₃)

-

Polyethylene glycol (PEG 200)

-

Alkyl halide (e.g., n-butyl bromide)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [5]

-

In a round-bottom flask, dissolve Tetraethyl ethylenetetracarboxylate (1.0 equiv), thiourea (1.2 equiv), and sodium carbonate (2.0 equiv) in wet polyethylene glycol (PEG 200).

-

Add the alkyl halide (1.1 equiv) to the mixture.

-

Stir the reaction mixture at 30-35 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

The Dienophilic Reactivity in [4+2] Cycloadditions

The electron-withdrawing nature of the substituents on the double bond also makes Tetraethyl ethylenetetracarboxylate a potent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the synthesis of six-membered rings.

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a cyclohexene ring. The reactivity is generally enhanced when the dienophile is substituted with electron-withdrawing groups and the diene with electron-donating groups.

Reaction with Furans: Furan and its derivatives can act as dienes in Diels-Alder reactions. However, the aromatic character of furan can make it less reactive than acyclic dienes. The reaction is often reversible, and the stability of the resulting oxanorbornene adduct is a key factor.[6][7][8] Intramolecular Diels-Alder reactions of furan-tethered dienophiles can be particularly effective.[9][10]

Figure 2: Diels-Alder reaction of Furan with Tetraethyl ethylenetetracarboxylate.

Reactivity of the Ester Groups

The four equivalent ester groups in Tetraethyl ethylenetetracarboxylate represent another set of reactive sites. These can undergo nucleophilic acyl substitution, with hydrolysis being the most common transformation.

The ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acids. Complete hydrolysis results in the formation of ethylenetetracarboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step.

Experimental Protocol: General Procedure for Ester Hydrolysis

Materials:

-

Tetraethyl ethylenetetracarboxylate

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Diethyl ether

Procedure (Base-Catalyzed):

-

Dissolve Tetraethyl ethylenetetracarboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (4 equivalents for complete hydrolysis).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to a pH of ~1.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Spectroscopic Characterization

The structure of Tetraethyl ethylenetetracarboxylate and its reaction products can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of Tetraethyl ethylenetetracarboxylate is relatively simple due to the molecule's symmetry. The key signals are a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the alkene carbons, the carbonyl carbons, and the ethyl group carbons. The electron-withdrawing effect of the ester groups will shift the alkene carbon signals downfield.[1]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the range of 1720-1740 cm⁻¹. The C=C stretching vibration may be weak or absent due to the symmetry of the molecule.[1][11]

Conclusion

Tetraethyl ethylenetetracarboxylate is a highly versatile and reactive molecule in organic synthesis. Its electron-deficient double bond serves as a powerful Michael acceptor and a reactive dienophile, enabling the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds. Furthermore, the ester functionalities provide additional handles for chemical modification through hydrolysis and other nucleophilic acyl substitution reactions. A thorough understanding of these key reactive sites allows researchers and drug development professionals to effectively utilize this compound as a valuable building block for the synthesis of complex molecular architectures.

References

- Wiley-VCH 2007 - Supporting Inform

-

PubChem. Tetraethyl ethylenetetracarboxylate. (URL: [Link])

-

NIST Chemistry WebBook. Tetraethyl ethylenetetracarboxylate. (URL: [Link])

-

NIST Chemistry WebBook. Tetraethyl ethylenetetracarboxylate. (URL: [Link])

-

NIST Chemistry WebBook. Tetraethyl ethylenetetracarboxylate. (URL: [Link])

-

Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. (URL: [Link])

-

The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC. (URL: [Link])

-

intramolecular Diels-Alder cycloaddition on a furan ring - YouTube. (URL: [Link])

-

NIST Chemistry WebBook. Tetraethyl ethylenetetracarboxylate. (URL: [Link])

-

Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane - SciSpace. (URL: [Link])

-

One-pot thia-Michael addition using alkyl halides, thiourea and Michael... - ResearchGate. (URL: [Link])

Sources

- 1. Tetraethyl ethylenetetracarboxylate | C14H20O8 | CID 80313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetraethyl ethylenetetracarboxylate [webbook.nist.gov]

- 3. Tetraethyl ethylenetetracarboxylate [webbook.nist.gov]

- 4. Tetraethyl ethylenetetracarboxylate [webbook.nist.gov]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Tetraethyl ethylenetetracarboxylate [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetraethyl Ethylenetetracarboxylate

Introduction

Tetraethyl ethylenetetracarboxylate, also known as tetracarbethoxyethylene, is a tetra-substituted alkene with the molecular formula C₁₄H₂₀O₈ and a molecular weight of 316.30 g/mol [1][2]. Its highly functionalized structure, featuring four ethyl ester groups attached to a central carbon-carbon double bond, makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the four ester groups renders the double bond electron-deficient and susceptible to nucleophilic attack, a property exploited in various chemical transformations.

This guide provides a comprehensive analysis of the key spectroscopic data for tetraethyl ethylenetetracarboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for researchers in chemical synthesis and drug development for verifying the identity, purity, and structure of this important reagent. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a framework for robust analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tetraethyl ethylenetetracarboxylate, its high degree of symmetry simplifies its NMR spectra, making it an excellent case study for understanding the relationship between molecular structure and spectroscopic output.

¹H NMR Spectroscopy Analysis

Due to the symmetry of the molecule, all four ethyl groups are chemically equivalent. This results in a simple yet informative ¹H NMR spectrum.

-

Chemical Environment and Expected Signals:

-

Methylene Protons (-CH₂-): The eight methylene protons of the four ethyl groups are equivalent. They are adjacent to an oxygen atom, which is an electronegative element that deshields the protons, causing them to resonate at a lower field (higher ppm value). These protons are also adjacent to a methyl group, which will cause the signal to be split into a quartet.

-

Methyl Protons (-CH₃): The twelve methyl protons of the four ethyl groups are also equivalent. These protons are further from the electronegative oxygen atoms and will therefore resonate at a higher field (lower ppm value). The signal for these protons will be split into a triplet by the adjacent methylene group.

-

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.3 | Quartet | 8H | -O-CH₂ -CH₃ |

| ~ 1.3 | Triplet | 12H | -O-CH₂-CH₃ |

The predicted chemical shifts are based on standard values for ethyl esters and may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Analysis

The symmetry of tetraethyl ethylenetetracarboxylate also leads to a simplified ¹³C NMR spectrum.

-

Chemical Environment and Expected Signals:

-

Olefinic Carbons (=C): The two carbons of the central double bond are equivalent. Being sp² hybridized and part of a π-system, they will resonate in the downfield region typical for alkenes.

-

Carbonyl Carbons (C=O): The four carbonyl carbons of the ester groups are equivalent. These are sp² hybridized and bonded to two oxygen atoms, leading to significant deshielding and a chemical shift in the far downfield region.

-

Methylene Carbons (-CH₂-): The four methylene carbons of the ethyl groups are equivalent. They are bonded to an oxygen atom, which causes a downfield shift.

-

Methyl Carbons (-CH₃): The four methyl carbons of the ethyl groups are equivalent and will resonate in the typical upfield aliphatic region.

-

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 164 | C =O |

| ~ 130 | =C |

| ~ 63 | -O-CH₂ -CH₃ |

| ~ 14 | -O-CH₂-CH₃ |

The predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of tetraethyl ethylenetetracarboxylate is dominated by the characteristic absorptions of the ester functional groups and the carbon-carbon double bond.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~ 2980 | Medium | C-H | Alkane sp³ stretch |

| ~ 1735 | Strong | C=O | Ester carbonyl stretch |

| ~ 1650 | Medium | C=C | Alkene stretch |

| ~ 1250 | Strong | C-O | Ester C-O stretch |

Data is based on the typical absorption regions for the respective functional groups.

The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the four ester groups. The presence of a medium intensity band around 1650 cm⁻¹ confirms the C=C double bond. The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration of the ester linkages. The C-H stretching of the ethyl groups appears around 2980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of tetraethyl ethylenetetracarboxylate is expected to show a molecular ion peak (M⁺) at m/z 316, corresponding to its molecular weight[2]. However, the molecular ion may be of low abundance due to facile fragmentation.

Major Peaks in the Mass Spectrum

| m/z | Proposed Fragment Ion |

| 316 | [C₁₄H₂₀O₈]⁺ (Molecular Ion) |

| 243 | [M - CO₂Et]⁺ |

| 187 | [M - 2CO₂Et + H]⁺ |

| 29 | [CH₂CH₃]⁺ |

The fragmentation data is based on information from the NIST Mass Spectrometry Data Center as referenced in PubChem[1].

A plausible fragmentation pathway involves the loss of an ethoxycarbonyl radical (-CO₂Et, 73 Da) to give a fragment at m/z 243. Further fragmentation could lead to the observed peak at m/z 187. The base peak at m/z 29 is likely due to the stable ethyl cation ([CH₂CH₃]⁺).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for tetraethyl ethylenetetracarboxylate. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of tetraethyl ethylenetetracarboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse-acquire sequence.

-

Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling is essential to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

IR Data Acquisition (FT-IR)

-

Sample Preparation (ATR): Place a small drop of liquid tetraethyl ethylenetetracarboxylate directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This technique is often preferred for liquids due to its simplicity and minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the absorbance of the crystal and the atmosphere.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of tetraethyl ethylenetetracarboxylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatographic Separation (GC):

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of the compound as a sharp peak.

-

-

Mass Analysis (MS):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library spectra.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 20-350).

-

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of Tetraethyl ethylenetetracarboxylate with key carbon environments for NMR analysis highlighted.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80313, Tetraethyl ethylenetetracarboxylate. Retrieved from [Link].

-

NIST Mass Spectrometry Data Center. In PubChem. Retrieved from [Link].

-

NIST Chemistry WebBook, SRD 69. Tetraethyl ethylenetetracarboxylate. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of Tetraethyl Ethylenetetracarboxylate from Diethyl Dibromomalonate

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of tetraethyl ethylenetetracarboxylate. The synthesis route detailed herein focuses on the coupling of diethyl dibromomalonate, a method rooted in classic organic chemistry yet refined for modern applications. This guide emphasizes the underlying chemical principles, provides a detailed experimental protocol, and offers insights into the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Significance

Tetraethyl ethylenetetracarboxylate (also known as tetraethyl ethene-1,1,2,2-tetracarboxylate) is a polyfunctionalized organic molecule characterized by a central carbon-carbon double bond substituted with four ethyl ester groups.[1][2] Its unique electronic and steric properties make it a valuable building block in organic synthesis. It serves as a precursor for creating complex cyclic and acyclic systems, including the synthesis of ethylenetetracarboxylic acid via hydrolysis.[3] The compound's historical synthesis dates back to the late 19th century, with various methods developed over time, including reactions involving chloromalonic ester with sodium and disodium malonic ester with iodine.[4] The method described here, utilizing diethyl dibromomalonate and sodium iodide, represents a reliable and accessible pathway to this versatile reagent.[3]

Reaction Mechanism and Rationale

The core of this synthesis is the reductive coupling of two molecules of diethyl dibromomalonate to form a new carbon-carbon double bond. The transformation is facilitated by a reagent that can promote the elimination of the bromine atoms and subsequent dimerization.

Overall Reaction:

2 CBr₂(CO₂Et)₂ + 2 NaI → (EtO₂C)₂C=C(CO₂Et)₂ + 2 NaBr + I₂

The reaction is proposed to proceed via a Finkelstein-type reaction followed by elimination. The iodide ion (I⁻) from sodium iodide acts as a nucleophile, displacing one of the bromide ions on the diethyl dibromomalonate. This is followed by an iodide-induced elimination reaction on the resulting diethyl bromoiodomalonate intermediate, which is highly susceptible to reductive elimination.

Plausible Mechanistic Steps:

-

Halogen Exchange: An iodide ion attacks a molecule of diethyl dibromomalonate, displacing a bromide ion to form a transient diethyl bromoiodomalonate intermediate.

-

Reductive Elimination: A second iodide ion attacks the iodine atom of the intermediate. This induces an E2-like elimination. As the C-I bond breaks, the electrons form a carbanionic center which then attacks another molecule of diethyl dibromomalonate (or a related reactive species) to form the alkene, releasing two bromide ions and forming molecular iodine (I₂).

This mechanism explains the stoichiometric requirement for sodium iodide and the formation of iodine as a byproduct, which is often observed by the characteristic brown color of the reaction mixture.

Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl Dibromomalonate | C₇H₁₀Br₂O₄ | 317.96 | 31.8 g | 0.10 | Lachrymator; handle in a fume hood. |

| Sodium Iodide (anhydrous) | NaI | 149.89 | 16.5 g | 0.11 | Must be dry. |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 150 mL | - | Solvent. Must be dry to prevent side reactions. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction. |

| 10% Sodium Thiosulfate Sol. | Na₂S₂O₃ | 158.11 | 100 mL | - | For quenching excess iodine. |

| Saturated Sodium Chloride Sol. | NaCl | 58.44 | 50 mL | - | For washing (brine). |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

Apparatus

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser and magnetic stir bar. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction. The setup should be placed in a fume hood.

-

Reagent Addition: Add anhydrous sodium iodide (16.5 g, 0.11 mol) and 150 mL of anhydrous acetone to the flask. Begin stirring to dissolve the sodium iodide.

-

Initiation of Reaction: To the stirring solution, add diethyl dibromomalonate (31.8 g, 0.10 mol) dropwise over 10-15 minutes at room temperature.

-

Causality: Diethyl dibromomalonate is the substrate for the coupling reaction. Acetone is a suitable polar aprotic solvent that dissolves both the ionic sodium iodide and the organic substrate.

-

-

Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (approx. 56°C for acetone) using the heating mantle. The solution will gradually turn a deep reddish-brown color due to the formation of iodine (I₂). Maintain the reflux for 4-6 hours.

-

Causality: Heating increases the reaction rate. The color change is a key visual indicator that the reductive coupling is proceeding and iodine is being liberated.

-

-

Work-up - Quenching: After the reflux period, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of 10% aqueous sodium thiosulfate solution.

-

Causality: Sodium thiosulfate reduces the byproduct iodine (I₂) back to colorless iodide (I⁻), facilitating a cleaner extraction and simplifying purification. The disappearance of the brown color indicates the quench is complete.

-

-

Extraction: Add 100 mL of diethyl ether to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Extract the aqueous layer again with another 100 mL portion of diethyl ether.

-

Causality: The desired organic product, tetraethyl ethylenetetracarboxylate, is more soluble in diethyl ether than in the aqueous solution. Multiple extractions ensure maximum recovery of the product.

-

-

Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine).

-

Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions, leading to a cleaner separation.

-

-

Drying and Solvent Removal: Drain the washed organic layer into a clean flask and add anhydrous magnesium sulfate. Swirl the flask and let it sit for 15-20 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Causality: Removing all traces of water is crucial before final purification. The rotary evaporator efficiently removes the low-boiling solvent under reduced pressure.

-

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure tetraethyl ethylenetetracarboxylate (Boiling Point: approx. 156-158 °C at 2 mmHg).

Visualization of Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Caption: Experimental workflow for the synthesis.

Caption: Simplified reaction mechanism.

Trustworthiness: Safety and Troubleshooting

-

Safety: Diethyl dibromomalonate is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood. Acetone and diethyl ether are highly flammable; ensure no ignition sources are present during the reaction and work-up.

-

Troubleshooting:

-

Low Yield: This can often be attributed to wet reagents or solvents. Ensure sodium iodide and acetone are anhydrous. Incomplete reaction can also be a cause; consider extending the reflux time.

-

Difficult Extraction: Emulsion formation during extraction can be problematic. The brine wash is designed to mitigate this. If emulsions persist, allowing the mixture to stand or gentle swirling can help break them.

-

Product Purity: If the final product is discolored, it may indicate residual iodine. Ensure the quenching step with sodium thiosulfate is complete. Effective vacuum distillation is critical for achieving high purity.

-

References

- University of Illinois. (n.d.). Derivatives of ethylenetetracarboxylic acid. IDEALS.

- Wikipedia. (2023). Ethylenetetracarboxylic acid.

- NIST. (n.d.). Tetraethyl ethylenetetracarboxylate. NIST WebBook.

- PubChem. (n.d.). Tetraethyl ethylenetetracarboxylate. National Center for Biotechnology Information.

Sources

CAS number and molecular formula of Tetraethyl ethylenetetracarboxylate.

An In-Depth Technical Guide to Tetraethyl Ethylenetetracarboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the compound Tetraethyl Ethylenetetracarboxylate. We will delve into its core chemical identity, synthesis, reactivity, and its potential as a versatile building block in the construction of complex molecular architectures.

Section 1: Core Chemical Identity

Tetraethyl ethylenetetracarboxylate, also known by synonyms such as Tetracarbethoxyethylene and Tetraethyl ethenetetracarboxylate, is a tetra-substituted olefin. Its structure is characterized by a central carbon-carbon double bond, with each carbon atom bearing two ethoxycarbonyl (ester) groups. This high degree of functionalization dictates its unique chemical properties and reactivity profile.

| Identifier | Data | Source(s) |

| Chemical Name | Tetraethyl ethylenetetracarboxylate | [1] |

| CAS Number | 6174-95-4 | [1] |

| Molecular Formula | C₁₄H₂₀O₈ | [1] |

| Molecular Weight | 316.3 g/mol | [1] |

| IUPAC Name | tetraethyl ethene-1,1,2,2-tetracarboxylate | [1] |

| EINECS Number | 228-218-3 | [1] |

| Canonical SMILES | CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC | [1] |

Section 2: Physicochemical & Spectroscopic Profile

Understanding the physical and spectroscopic properties of a reagent is fundamental to its application in synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | ~375.7 °C (rough estimate) | [1] |

| Flash Point | 135 °C | [1] |

| Density | ~1.28 g/cm³ (rough estimate) | [1] |

Spectroscopic Data Interpretation

Spectroscopic analysis confirms the unique structure of Tetraethyl Ethylenetetracarboxylate. The key features are derived from the symmetry of the molecule and the chemical environment of the ethyl ester groups.[2][3]

-

¹H-NMR Spectroscopy: Due to the symmetrical nature of the molecule, the proton NMR spectrum is deceptively simple. It typically displays a quartet and a triplet characteristic of an ethyl group. The methylene protons (-O-CH₂-CH₃) appear as a quartet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-O-CH₂-CH₃) appear as a triplet.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the sp² hybridized carbons of the central double bond, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester functional groups, typically found in the region of 1720-1740 cm⁻¹. Another significant peak will be the C=C stretch of the tetrasubstituted alkene.[4]

Section 3: Synthesis & Mechanistic Insights

The classical synthesis of Tetraethyl Ethylenetetracarboxylate involves the reaction of diethyl dibromomalonate.

Synthesis from Diethyl Dibromomalonate

A common laboratory preparation involves the reaction of two equivalents of diethyl dibromomalonate. While the precise, widely published mechanism can vary, a plausible pathway involves a coupling reaction. For instance, treatment with a reducing agent or a specific coupling reagent can facilitate the formation of the central double bond. A related synthesis of its parent acid, ethylenetetracarboxylic acid, is achieved by reacting diethyl dibromomalonate with sodium iodide, which proceeds through an intermediate that dimerizes and eliminates iodine to form the double bond.[5]

Causality: The choice of diethyl dibromomalonate as a precursor is logical due to its structure. Each molecule contains the necessary geminal (attached to the same carbon) diester configuration. The bromine atoms serve as leaving groups, enabling the formation of a new bond between two molecules of the precursor.

Caption: Synthesis pathway for Tetraethyl Ethylenetetracarboxylate.

Section 4: Chemical Reactivity & Synthetic Utility

The synthetic power of Tetraethyl Ethylenetetracarboxylate lies in the electrophilicity of its central double bond. The four electron-withdrawing ester groups pull electron density away from the C=C bond, making it highly susceptible to nucleophilic attack. This renders it an excellent substrate in several key reaction classes valuable for drug development.

Michael Addition Reactions

Tetraethyl Ethylenetetracarboxylate is a potent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles (Michael donors) such as enolates, amines, and thiols.[6][7][8]

Causality: The stability of the resulting carbanion intermediate, which is delocalized across the multiple ester groups, provides a strong thermodynamic driving force for the reaction. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of molecular construction.[9][10]

Diels-Alder Reactions

As an electron-deficient alkene, it serves as an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[11][12][13] It can react with electron-rich conjugated dienes to form substituted cyclohexene derivatives.

Causality: The electron-withdrawing nature of the four ester groups lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the concerted cycloaddition, often proceeding with high stereoselectivity and yield. This reaction is exceptionally powerful for rapidly building molecular complexity and accessing cyclic scaffolds common in natural products and pharmaceuticals.[14][15]

Caption: Core reactivity pathways of Tetraethyl Ethylenetetracarboxylate.

Section 5: Application in Heterocyclic Synthesis

The construction of heterocyclic ring systems is of paramount importance in drug discovery, as these motifs are prevalent in a vast number of marketed drugs.[16][17] The reactivity of Tetraethyl Ethylenetetracarboxylate makes it a valuable precursor for synthesizing complex, highly functionalized heterocycles.[18][19][20]

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

This protocol describes a representative Hantzsch-like reaction where Tetraethyl Ethylenetetracarboxylate acts as the olefin component to construct a dihydropyridine scaffold, a privileged structure in medicinal chemistry.

Objective: To synthesize a polysubstituted dihydropyridine via a multicomponent reaction involving Tetraethyl Ethylenetetracarboxylate.

Materials:

-

Tetraethyl Ethylenetetracarboxylate (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Tetraethyl Ethylenetetracarboxylate (e.g., 3.16 g, 10 mmol).

-

Reagent Addition: Add ethanol (40 mL) to dissolve the starting material. Sequentially add ethyl acetoacetate (e.g., 1.30 g, 10 mmol) and ammonium acetate (e.g., 0.92 g, 12 mmol) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. Ammonium acetate serves as the nitrogen source for the pyridine ring.

-

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate may form. If so, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure dihydropyridine derivative.

-

Self-Validation: The purity of the final compound must be confirmed by melting point determination and spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS). The obtained spectra should be consistent with the expected structure of the polysubstituted dihydropyridine product.

-

Caption: Workflow for the synthesis of a dihydropyridine derivative.

Section 6: Safety, Handling, and Storage

6.1 Hazard Identification

Based on available safety data for CAS number 6174-95-4, Tetraethyl Ethylenetetracarboxylate is not classified under GHS for major hazards and is considered to have low toxicity.[1] However, as with all laboratory chemicals, appropriate precautions are essential.

-

Eye Contact: May cause mechanical irritation.[21]

-

Skin Contact: May cause mild skin irritation upon prolonged contact.[21]

-

Inhalation: Inhalation of dust (if in solid form) may irritate the respiratory tract.[21]

-

Ingestion: Not expected to be significantly toxic, but ingestion should be avoided.

It is critical to distinguish this compound (CAS 6174-95-4) from unrelated, highly toxic substances with similar-sounding names, such as Tetraethyl Lead. Always verify the CAS number before consulting a Safety Data Sheet (SDS).

6.2 Recommended Handling & PPE

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood to minimize potential inhalation.[22]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a standard laboratory coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[23]

6.3 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[22]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

References

-

TETRAETHYL ETHYLENETETRACARBOXYLATE (CAS 6174-95-4) Data Sheet. LookChem. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Zinc-mediated addition of diethyl bromomalonate to alkynes. Royal Society of Chemistry. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis. YouTube. [Link]

-

Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis. PubMed Central. [Link]

-

Topics in Heterocyclic Chemistry. National Academic Digital Library of Ethiopia. [Link]

- Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.

-

The Diels-Alder Reaction. Master Organic Chemistry. [Link]

- Safety Data Sheet. Castrol. [https://msdspds.castrol.com/ussds/msdspds.nsf/display/2E195E609A46445B8025883D00569727/ file/SMI2330-2.pdf)

-

Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Center for Biotechnology Information. [Link]

-

Diels Alder Reaction. YouTube. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Synthesis of diethyl diethylmalonate. ScienceMadness.org. [Link]

-

Synthesis of terephthalic acid via Diels-Alder reactions. PubMed. [Link]

-

Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. MDPI. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

Comparison of 1H-NMR and 13C-NMR spectra data. ResearchGate. [Link]

-

Synthesis and Characterization of New Heterocyclic Compound. ResearchGate. [Link]

-

Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Journal of Chemical Education. [Link]

-

Reactivities of tertiary phosphines towards Michael acceptors. Royal Society of Chemistry. [Link]

-

Stereoselective synthesis of heterocyclic tetraphenylethylene analogues. PubMed Central. [Link]

-

Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. European Patent Office. [Link]

-

Material Safety Data Sheet - NORIT A SUPRA. Cole-Parmer. [Link]

-

Structure Determination from Spectra. YouTube. [Link]

-

Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]

-

The tert-Amino Effect in Heterocyclic Chemistry. ResearchGate. [Link]

Sources

- 1. Cas 6174-95-4,TETRAETHYL ETHYLENETETRACARBOXYLATE | lookchem [lookchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. data.epo.org [data.epo.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 17. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. msdspds.castrol.com [msdspds.castrol.com]

- 23. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Hydrolysis of Tetraethyl Ethylenetetracarboxylate

This guide provides an in-depth exploration of the synthesis of ethylenetetracarboxylic acid through the hydrolysis of its corresponding tetraethyl ester. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses critical considerations for achieving high purity and yield.

Introduction: The Significance of Ethylenetetracarboxylic Acid

Ethylenetetracarboxylic acid, systematically named ethene-1,1,2,2-tetracarboxylic acid, is a polyfunctional organic compound with a unique structure that makes it a valuable building block in various chemical syntheses.[1] Its four carboxylic acid groups offer multiple reaction sites for the formation of polymers, cross-linking agents, and complex molecular architectures. The synthesis of this acid is most commonly achieved through the hydrolysis of tetraethyl ethylenetetracarboxylate.[1] Understanding the nuances of this hydrolysis reaction is paramount for its efficient and reliable production in a laboratory setting.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The conversion of tetraethyl ethylenetetracarboxylate to ethylenetetracarboxylic acid is a classic example of ester hydrolysis. This reaction can be effectively catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, such as hydrochloric or sulfuric acid, the hydrolysis proceeds through a series of protonation and nucleophilic attack steps. The carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ethanol molecule result in the formation of the carboxylic acid. This process is repeated for all four ester groups.

Base-Promoted Hydrolysis (Saponification)

Alternatively, the hydrolysis can be carried out using a strong base, like sodium hydroxide or potassium hydroxide, in a process known as saponification. In this case, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate eliminates an ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salts and yield the free ethylenetetracarboxylic acid. For the purposes of isolating the pure carboxylic acid, base-promoted hydrolysis is often preferred as it drives the reaction to completion.

Experimental Protocol: A Validated Approach

The following protocol details a reliable method for the hydrolysis of tetraethyl ethylenetetracarboxylate. This procedure is designed to be self-validating by incorporating in-process checks and purification steps that ensure the integrity of the final product.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Tetraethyl ethylenetetracarboxylate | Reagent Grade (≥98%) |

| Potassium Hydroxide (KOH) | ACS Reagent Grade |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Ethanol | 95% |

| Deionized Water | High Purity |

| Round-bottom flask with reflux condenser | Standard laboratory glassware |

| Magnetic stirrer with heating mantle | |

| pH meter or pH indicator strips | |

| Buchner funnel and filter paper | |

| Rotary evaporator |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetraethyl ethylenetetracarboxylate in ethanol.

-

Saponification: Prepare a solution of potassium hydroxide in deionized water. Slowly add the potassium hydroxide solution to the stirring solution of the tetraester at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution is acidic (pH ~1-2). This will precipitate the ethylenetetracarboxylic acid.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified ethylenetetracarboxylic acid under vacuum.

A 1922 doctoral thesis from the University of Illinois described the recrystallization of the tetrapotassium salt of ethylenetetracarboxylic acid from glacial acetic acid, suggesting this as a potential purification method for the salt before acidification.